molecular formula C12H10F3NO2 B1370893 Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate CAS No. 327-21-9

Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No. B1370893
CAS RN: 327-21-9
M. Wt: 257.21 g/mol
InChI Key: MIBFONNBTQRYGN-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives often involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl groups are diverse and complex. For instance, oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied .


Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom contribute significantly to the properties of trifluoromethyl-containing compounds .

Scientific Research Applications

Synthesis of Trifluoromethylated Compounds

Trifluoromethyl groups are often used in the synthesis of various organic compounds due to their ability to influence the physical and chemical properties of molecules. “Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate” could be utilized in the synthesis of complex molecules where the trifluoromethyl group imparts desirable characteristics such as increased lipophilicity or metabolic stability .

Pharmaceutical Research

Compounds with trifluoromethyl groups are frequently explored in pharmaceutical research for their potential therapeutic effects. The specific compound may be investigated for its role as a precursor or an active moiety in drug development, particularly for targeting neurological pathways or pain receptors .

Material Science

In material science, trifluoromethylated indoles can contribute to the development of novel polymers with unique properties. These polymers might exhibit enhanced thermal stability, chemical resistance, or other specialized characteristics beneficial for industrial applications .

Radiolysis Studies

The presence of fluorinated groups like trifluoromethyl makes certain compounds suitable for radiolysis studies, which involve understanding the effects of radiation on chemical substances. Such studies can provide insights into radiation chemistry and the stability of materials under high-energy conditions .

Catalysis

Trifluoromethyl groups can also play a role in catalysis by modifying the reactivity of catalysts or substrates. Research into how “Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate” affects catalytic processes could lead to advancements in synthetic chemistry techniques .

Analytical Chemistry

In analytical chemistry, this compound might be used as a standard or reagent in various analytical methods to detect, quantify, or study other substances. Its unique structure could make it suitable for use in spectroscopy, chromatography, or mass spectrometry .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-5-7-3-4-8(12(13,14)15)6-9(7)16-10/h3-6,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBFONNBTQRYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624614
Record name Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

CAS RN

327-21-9
Record name 1H-Indole-2-carboxylic acid, 6-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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